Ethyl 4-(bromomethyl)-2-chlorobenzoate
Description
Ethyl 4-(bromomethyl)-2-chlorobenzoate (CAS: 76008-74-7) is a halogenated benzoate ester with a bromomethyl (-CH₂Br) group at the 4-position and a chlorine atom at the 2-position of the aromatic ring . Its molecular formula is C₁₀H₁₀BrClO₂, and it is primarily used as an intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions due to the reactive bromomethyl moiety . The compound’s synthesis often involves bromination or esterification steps, as exemplified in patent WO2015/48662, where it is prepared via nucleophilic substitution or esterification of pre-functionalized benzoic acid derivatives .
Properties
CAS No. |
99500-37-5 |
|---|---|
Molecular Formula |
C10H10BrClO2 |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-2-chlorobenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
DOHXFRYIQIXACC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)CBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ethyl 2-(Bromomethyl)-4-Chlorobenzoate
Ethyl 2-(bromomethyl)-4-chlorobenzoate (CAS: 15365-28-3) is a positional isomer of the target compound, with bromomethyl and chlorine substituents swapped between the 2- and 4-positions. Key differences include:
Halogenated Benzoate Esters
Ethyl 4-(Bromomethyl)benzoate
This compound lacks the 2-chloro substituent, simplifying its electronic profile. For example, it has been used in N-benzylation reactions to synthesize hyaluronidase inhibitors (e.g., compound 8.47) .
Ethyl 4-Chlorobenzoate (CAS: 2196-99-8)
Devoid of the bromomethyl group, this compound is less reactive but serves as a precursor for further functionalization.
Ethyl 2-Chlorobenzoate (CAS: 19810-31-2)
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Ethyl 4-(bromomethyl)-2-chlorobenzoate | 76008-74-7 | C₁₀H₁₀BrClO₂ | 277.54 | 4-Bromomethyl, 2-Chloro |
| Ethyl 2-(bromomethyl)-4-chlorobenzoate | 15365-28-3 | C₁₀H₁₀BrClO₂ | 277.54 | 2-Bromomethyl, 4-Chloro |
| Ethyl 4-chlorobenzoate | 2196-99-8 | C₉H₉ClO₂ | 184.62 | 4-Chloro |
| Ethyl 2-chlorobenzoate | 19810-31-2 | C₉H₉ClO₂ | 184.62 | 2-Chloro |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 4-(bromomethyl)-2-chlorobenzoate, and how is reaction completion validated?
- Methodological Answer : this compound is typically synthesized via bromination of ethyl 4-methyl-2-chlorobenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation or via alkylation reactions. For example, alkylation with ethyl 4-(bromomethyl)benzoate in DMF using NaH as a base at 0°C has been reported for analogous compounds .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- TLC : Use multiple eluent systems to rule out co-eluting impurities.
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromomethyl at C4, chloro at C2).
- Mass Spectrometry (MS) : ESI+ or EI-MS to verify molecular weight (e.g., m/z ~287 for CHBrClO).
- Melting Point : Compare with literature values to assess crystallinity and purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during the synthesis of bromomethyl-substituted benzoates?
- Methodological Answer : Yield inconsistencies often arise from competing side reactions (e.g., hydrolysis of the bromomethyl group or ester). To address this:
- Troubleshooting Steps :
Use inert atmospheres (N/Ar) to minimize moisture-induced hydrolysis.
Optimize reaction time and temperature (e.g., low temperatures for bromomethyl stability).
Employ orthogonal analytical methods (e.g., H NMR to detect hydrolyzed byproducts like carboxylic acids).
Q. What strategies optimize the alkylation of ethyl 2-chlorobenzoate derivatives with bromomethyl groups?
- Methodological Answer : Key parameters include:
- Base Selection : NaH or KCO for deprotonation, with DMF as a polar aprotic solvent to enhance reactivity .
- Temperature Control : Reactions at 0°C minimize thermal decomposition of the bromomethyl group.
- Real-Time Monitoring : Use in-situ IR spectroscopy to track carbonyl group transformations or TLC with fluorescent indicators for rapid assessment.
- Example : A 25% yield improvement was achieved by switching from THF to DMF in a benzylation reaction, attributed to better solubility of intermediates .
Q. How does the bromomethyl substituent influence the reactivity of this compound compared to chloro or methyl analogs?
- Methodological Answer :
- Comparative Reactivity :
| Substituent | Reactivity in SN2 | Stability to Hydrolysis |
|---|---|---|
| Bromomethyl | High (good leaving group) | Moderate (prone to hydrolysis) |
| Chloromethyl | Moderate | Low |
| Methyl | None | High |
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